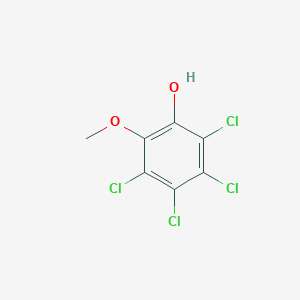

テトラクロログアイアコール

説明

Synthesis Analysis

The formation of tetrachloroguaiacol involves complex chemical reactions, one of which results in a by-product identified as a trimeric quinone during its preparation. A study provided insights into the synthesis process and the crystalline structure of a derivative of this compound, highlighting the intricate chemical interactions involved in its formation (Burlinson et al., 1986).

Molecular Structure Analysis

The molecular structure of tetrachloroguaiacol derivatives reveals a central dichloro-tetraoxo substituted aromatic ring, linked via oxygen bridges to two identical tetrachloro-dioxo substituted rings. This structure indicates significant intramolecular steric overcrowding, causing deviations from expected geometrical arrangements, as elucidated through X-ray crystallography (Burlinson et al., 1986).

Chemical Reactions and Properties

Dechlorination of tetrachloroguaiacol by laccase from the white-rot fungus Coriolus versicolor has been observed, indicating the compound's susceptibility to biodegradation. This enzymatic reaction leads to the release of chloride ions, demonstrating the potential for environmental detoxification of tetrachloroguaiacol (Iimura, Hartikainen, & Tatsumi, 1996).

Physical Properties Analysis

The physical properties of tetrachloroguaiacol, such as its crystalline structure and the impact of molecular interactions on its physical state, can be inferred from studies on similar chlorinated compounds. These studies help understand how tetrachloroguaiacol and its derivatives might behave in different environmental contexts, including their solubility, volatility, and stability (Burlinson et al., 1986).

Chemical Properties Analysis

The chemical behavior of tetrachloroguaiacol, including its reactivity and the nature of its interactions with other substances, is critical for assessing its environmental impact. Its dechlorination by specific enzymes suggests that tetrachloroguaiacol can undergo significant chemical transformations in nature, which might affect its persistence and toxicity in the environment (Iimura, Hartikainen, & Tatsumi, 1996).

科学的研究の応用

環境毒性学

TeCG: は、セルロース・紙産業からの排水に存在することが認められており、ヒトを含む生物に対して毒性を示すことが知られています 。研究により、TeCGは皮膚や上皮を刺激し、肝臓や腎臓の機能を阻害し、DNA損傷を引き起こすことが示されています。これは、様々な生物系への影響が調べられている環境毒性学研究における重要な化合物となっています。

抗酸化応答研究

研究では、植物における抗酸化パラメーターに対するTeCGの影響が評価されています。 例えば、TeCGは、抗酸化応答に関与する酵素であるグアイアコールペルオキシダーゼとグルタチオンS-トランスフェラーゼの活性を高めることが示されています 。 また、植物の葉の遊離フェノール含量と総グルタチオンレベルを上昇させ、酸化ストレスに対する植物の防御機構への影響を示しています .

生態毒性学

生態毒性学において、TeCGは、塩素化フェノールが生態系に与える影響を研究するためのモデル化合物として役立っています。 工業地帯近くの土壌や水中の存在は、特に陸上および水生環境における動植物に対する工業廃棄物の生態学的影響を評価する上で、関連性の高い汚染物質となっています .

酵素分解研究

TeCGは、環境汚染物質の酵素分解に焦点を当てた研究に使用されています。 例えば、白色腐朽菌であるCoriolus versicolorは、TeCGの脱塩素化を触媒するラッカーゼと呼ばれる酵素を生成し、塩化物イオンを放出し、化合物を分解します 。この研究は、汚染された場所の浄化のための生物修復戦略を開発するために不可欠です。

生化学的研究

グルタチオンS-トランスフェラーゼなどの酵素との相互作用など、TeCGの生化学的挙動は、生化学的研究の対象となっています。 これらの相互作用は、TeCGや類似の化合物がどのように細胞プロセスや酵素活性を影響するかを明らかにし、毒性の分子基盤を理解するための貴重な情報となります .

工業プロセス監視

TeCGは、特に副生成物として生成される可能性のある紙パルプ産業など、工業プロセスで監視されています。 その生成を理解し、排水中の存在量を削減するための方法を開発することは、環境への適合性と工業活動の環境フットプリントを削減するために重要です .

Safety and Hazards

When handling Tetrachloroguaiacol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Target of Action

Tetrachloroguaiacol (TeCG) is a major chlorinated phenol produced during the chlorine bleaching of wood pulp . It has been found to inhibit renal xenobiotic elimination , suggesting that its primary targets may be enzymes involved in xenobiotic metabolism.

Mode of Action

For instance, TeCG has been shown to inhibit renal xenobiotic elimination , which suggests that it may interfere with the function of enzymes involved in the metabolism and elimination of foreign substances from the body.

Biochemical Pathways

TeCG has been found to affect several biochemical pathways. For example, it has been shown to increase the activity of guaiacol peroxidase and glutathione S-transferase, elevate the content of free phenols, and increase the level of total glutathione in the leaves of reed canary grass . These changes suggest that TeCG may induce oxidative stress and alter antioxidant defense mechanisms in organisms.

Result of Action

The molecular and cellular effects of TeCG’s action are diverse and depend on the specific context. For example, in reed canary grass, TeCG has been shown to increase the activity of certain enzymes, elevate the content of free phenols, and increase the level of total glutathione . . These findings suggest that the effects of TeCG can vary widely depending on the organism and the specific conditions of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TeCG. For example, the presence of magnesium ions has been found to enhance the oxidation of a fluorescent probe by TeCG . Additionally, the concentration of TeCG can also affect its impact, with higher concentrations generally leading to more pronounced effects . .

特性

IUPAC Name |

2,3,4,5-tetrachloro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVKLJKDFFSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044155 | |

| Record name | 3,4,5,6-Tetrachloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2539-17-5, 97331-56-1 | |

| Record name | Tetrachloroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097331561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrachloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2539-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYTETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU326512E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

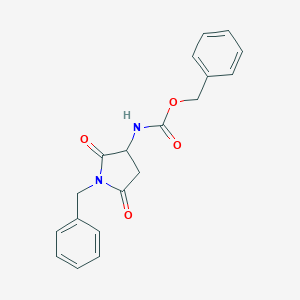

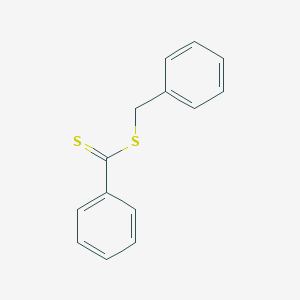

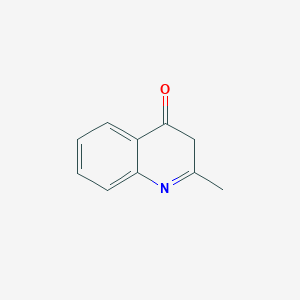

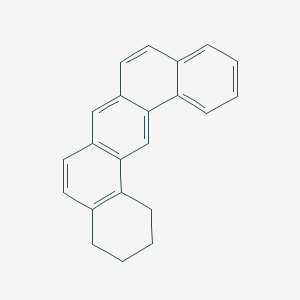

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)